4,4'-Carbonimidoylbis(N,N-diethylaniline) acetate
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Overview
Description
4,4’-Carbonimidoylbis(N,N-diethylaniline) acetate is a chemical compound with the molecular formula C23H33N3O2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Carbonimidoylbis(N,N-diethylaniline) acetate typically involves the reaction of N,N-diethylaniline with carbonimidoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of 4,4’-Carbonimidoylbis(N,N-diethylaniline) acetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4,4’-Carbonimidoylbis(N,N-diethylaniline) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
4,4’-Carbonimidoylbis(N,N-diethylaniline) acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4,4’-Carbonimidoylbis(N,N-diethylaniline) acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Methylenebis(N,N-diethylaniline)
- 4,4’-Thiocarbonyldi(N,N-diethylaniline)
- 4,4’-Sulfonylbis(N,N-diethylaniline)
Uniqueness
4,4’-Carbonimidoylbis(N,N-diethylaniline) acetate stands out due to its unique carbonimidoyl functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
84282-03-1 |
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Molecular Formula |
C23H33N3O2 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
acetic acid;4-[4-(diethylamino)benzenecarboximidoyl]-N,N-diethylaniline |
InChI |
InChI=1S/C21H29N3.C2H4O2/c1-5-23(6-2)19-13-9-17(10-14-19)21(22)18-11-15-20(16-12-18)24(7-3)8-4;1-2(3)4/h9-16,22H,5-8H2,1-4H3;1H3,(H,3,4) |
InChI Key |
QXMJDYCIJYZKQH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(CC)CC.CC(=O)O |
Origin of Product |
United States |
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